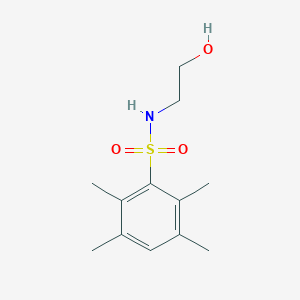
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (HEPT) is a sulfonamide compound that has been widely studied for its potential application in various fields of science, including biochemistry, pharmacology, and materials science. HEPT has been used as a reagent for the synthesis of other compounds, and has also been investigated for its biological properties, including its mechanism of action and its effects on biochemical and physiological systems.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to changes in pH in the body. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been shown to have an effect on the activity of other enzymes, such as acetylcholinesterase and urease, which can have an impact on various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized and purified. However, N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide, including its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide and its effects on biochemical and physiological systems. Further studies may also investigate the potential use of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide in drug discovery and development, as well as its potential as a therapeutic agent for various medical conditions.
Synthesemethoden
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, such as sulfonamide-containing polymers and metal complexes. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been studied for its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions.
Eigenschaften
Produktname |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H19NO3S |
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-8-7-9(2)11(4)12(10(8)3)17(15,16)13-5-6-14/h7,13-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
AAZQORJOMPWIFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272132.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272135.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272137.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)